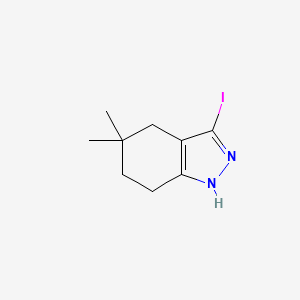
3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole
Cat. No. B8314658
M. Wt: 276.12 g/mol
InChI Key: UXBGUEORCFZDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08658646B2
Procedure details


In a round-bottomed flask, 5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole (0.50 g, 3.33 mmol) was dissolved in DMF (7 mL). Iodine (1.69 g, 6.66 mmol) was added followed by potassium hydroxide (723 mg, 12.9 mmol). The dark reaction mixture was stirred at room temperature for 1.25 h. Additional iodine (1.69 g, 6.66 mmol) and potassium hydroxide (723 mg, 12.9 mmol) were added and the dark brown reaction mixture was stirred at room temperature for 1.5 h. The reaction was quenched with 10% aqueous NaHSO3 solution and extracted with diethyl ether (2×). The combined organic layers were washed twice with water and once with brine then dried over sodium sulfate, filtered and concentrated. The residue was absorbed on silica gel and chromatographed with EtOAc/Hexanes (gradient 0-20% EtOAc) to give 645 mg (70%) of 3-iodo-5,5-dimethyl-4,5,6,7-tetrahydro-1H-indazole as a white solid. 1H NMR (CDCl3, 300 MHz): δ (ppm) 2.66 (t, J=6.6 Hz, 2H), 2.14 (s, 2H), 1.59 (t, J=6.4 Hz, 2H), 1.01 (s, 6H).






Yield
70%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:11])[CH2:10][CH2:9][C:8]2[NH:7][N:6]=[CH:5][C:4]=2[CH2:3]1.[I:12]I.[OH-].[K+]>CN(C=O)C>[I:12][C:5]1[C:4]2[CH2:3][C:2]([CH3:11])([CH3:1])[CH2:10][CH2:9][C:8]=2[NH:7][N:6]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(CC=2C=NNC2CC1)C
|
|
Name
|
|
|
Quantity
|
7 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
Step Three
|
Name
|
|
|
Quantity
|
723 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
1.69 g
|
|
Type
|
reactant
|
|
Smiles
|
II
|
|
Name
|
|
|
Quantity
|
723 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred at room temperature for 1.25 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dark reaction mixture
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the dark brown reaction mixture was stirred at room temperature for 1.5 h
|
|
Duration
|
1.5 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched with 10% aqueous NaHSO3 solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether (2×)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic layers were washed twice with water and once with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
then dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was absorbed on silica gel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
chromatographed with EtOAc/Hexanes (gradient 0-20% EtOAc)
|
Outcomes


Product
Details
Reaction Time |
1.25 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC1=NNC=2CCC(CC12)(C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 645 mg | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
